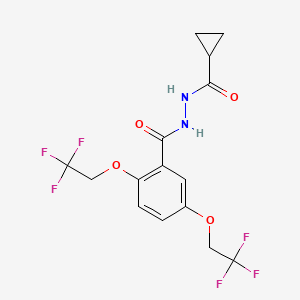

N'-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

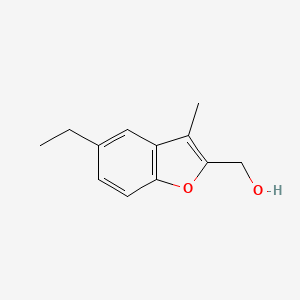

“N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide” is a complex organic compound. It contains a benzenecarbohydrazide core, which is substituted with cyclopropylcarbonyl and 2,2,2-trifluoroethoxy groups .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoroethoxylated compounds can be synthesized via rhodium-catalyzed oxidation and trifluoroethoxylation of certain substrates .科学的研究の応用

Synthesis and Structural Studies

Cyclopropyl-substituted Compounds : Research on cyclopropyl-substituted compounds highlights the synthesis and potential applications of these molecules in various fields, including materials science and medicinal chemistry. Cyclopropanecarboxylic acid chlorides react with tris(trimethylsilyl)phosphane to form products that undergo silylic rearrangement, yielding phosphaalkenes with potential for further chemical manipulation and study in catalysis or as intermediates in organic synthesis (Kostitsyn et al., 1994).

Polymerization of Cyclic Monomers : The radical polymerization of cyclic monomers to produce crosslinked polymers demonstrates the utility of cyclopropyl and other cyclic groups in developing new materials with unique properties. This research could be relevant for understanding the polymerization potential of compounds containing cyclopropyl groups or similar structures (Moszner et al., 1999).

Catalysis and Organic Synthesis

- Catalytic Activity in Organic Synthesis : The study of catalytic activities in organic synthesis, including the aerobic oxidation of alkylaromatics, highlights the role of specific catalysts in enhancing the efficiency of chemical reactions. This research could inform the development of new catalytic systems using compounds with similar structures or functional groups (Petroselli et al., 2014).

Photochemistry and Material Science

- Photochemistry and Reactive Intermediates : Research on the photochemical generation of reactive intermediates, such as didehydrodibenzo[a,e][8]annulenes, could provide insights into the photoreactivity of complex organic compounds, including those with multiple functional groups or cyclic structures. This area of study has implications for material science, synthetic chemistry, and the development of photoreactive materials (Sutton & Popik, 2016).

作用機序

Target of Action

The compound N’-Cyclopropanecarbonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, also known as CDS1_001657 or N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide, primarily targets AURKA (Aurora Kinase A) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . These proteins play crucial roles in cell division and angiogenesis, respectively, and are often overexpressed in cancer cells .

Mode of Action

This compound interacts with its targets by forming a hydrogen bond with specific residues in the target proteins . For instance, the bridging -NH group forms a hydrogen bond with Glu 260 of AURKA and VEGFR-2 . This interaction inhibits the activity of these proteins, leading to a decrease in cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of AURKA and VEGFR-2 affects multiple biochemical pathways. The primary pathway affected is the cell cycle regulation pathway , where AURKA plays a key role. Its inhibition leads to cell cycle arrest, preventing the uncontrolled cell division characteristic of cancer cells . Additionally, the inhibition of VEGFR-2 disrupts the VEGF signaling pathway , which is crucial for angiogenesis. This disruption prevents the formation of new blood vessels, starving the tumor of nutrients .

Pharmacokinetics

It is noted that most of the synthesized compounds obeyLipinski’s rule of five , which suggests good bioavailability

Result of Action

The result of the compound’s action is a significant decrease in the growth and proliferation of cancer cells. In vitro studies using a human glioblastoma cancer cell line (LN229) showed that the compound had cytotoxic and apoptotic effects, with IC50 values ranging from 6.43 to 12.16 g/mL for different derivatives .

Action Environment

特性

IUPAC Name |

N'-(cyclopropanecarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F6N2O4/c16-14(17,18)6-26-9-3-4-11(27-7-15(19,20)21)10(5-9)13(25)23-22-12(24)8-1-2-8/h3-5,8H,1-2,6-7H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXYQGZMELCGRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-((1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746299.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(dimethylamino)phenyl)methanone](/img/structure/B2746303.png)

![2-(benzylthio)-N-(2,5-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2746305.png)

![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2746307.png)

![[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2746316.png)

![6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid](/img/structure/B2746318.png)

![4-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2746319.png)